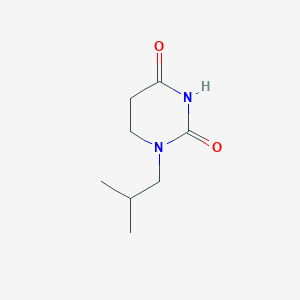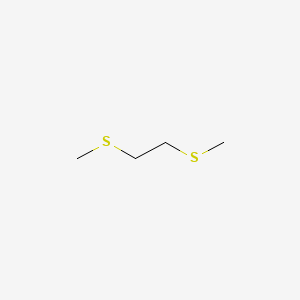![molecular formula C10H12ClNO3 B14713169 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride CAS No. 15052-01-4](/img/structure/B14713169.png)
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride is a chemical compound with the molecular formula C10H11NO2.ClH. It is a derivative of isoquinoline and contains a dioxolo ring fused to the isoquinoline structure. This compound is known for its potential pharmacological effects and has been studied for various applications in medicinal chemistry.
準備方法
The synthesis of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by the reaction of a substituted phenethylamine with formaldehyde and formic acid, followed by cyclization to form the dioxolo ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
化学反応の分析
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its interactions with biological systems, including its binding affinity to certain receptors.
Medicine: Research has explored its potential therapeutic effects, such as anxiolytic properties and its use as an adjunct in the treatment of substance abuse.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets. It has been shown to bind selectively to alpha-adrenergic receptors, particularly the alpha-2 subtype. This binding can result in agonist or partial agonist effects, influencing various physiological processes such as neurotransmitter release and vascular tone. The compound’s effects on these receptors contribute to its potential therapeutic properties, including anxiolytic and appetite-suppressing effects .
類似化合物との比較
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride can be compared to other similar compounds, such as:
Amphetamine: While structurally related, amphetamine has stimulant effects, whereas this compound does not stimulate locomotor activity.
Phenethylamine: This compound shares a similar backbone but lacks the dioxolo ring, resulting in different pharmacological properties.
Other Isoquinolines: Compounds like tetrahydroisoquinoline and its derivatives have varying effects based on their specific substitutions and ring structures.
特性
CAS番号 |
15052-01-4 |
|---|---|
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC名 |
5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c12-8-4-11-3-6-1-9-10(2-7(6)8)14-5-13-9;/h1-2,8,11-12H,3-5H2;1H |
InChIキー |
LSGLUUBTBYUYQI-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC3=C(C=C2CN1)OCO3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)









![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)

![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
